molecular formula C9H4BrCl2FN2O B13020155 7-Bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol

7-Bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol

Cat. No.: B13020155
M. Wt: 325.95 g/mol
InChI Key: BYYQFFPZCGHUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C9H4BrCl2FN2O

Molecular Weight

325.95 g/mol

IUPAC Name

7-bromo-6-chloro-2-(chloromethyl)-8-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C9H4BrCl2FN2O/c10-6-4(12)1-3-8(7(6)13)14-5(2-11)15-9(3)16/h1H,2H2,(H,14,15,16)

InChI Key

BYYQFFPZCGHUEU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Br)F)N=C(NC2=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol typically involves multi-step organic reactions. One common approach is:

    Starting Material: The synthesis begins with a quinazolinone derivative.

    Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether or similar reagents under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to maximize yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine (C7) and chlorine (C6) substituents are positioned para to electron-withdrawing groups (fluoro and quinazolinone), enabling regioselective SNAr reactions.

Reaction Conditions Outcome Reference
Amine couplingExcess NaH, DMF, 80°C, 12hSubstitution of bromine with morpholine or piperazine derivatives
Thiol displacementK₂CO₃, DMSO, 60°C, 6hReplacement of chlorine with thiol-containing nucleophiles

Mechanistic Notes :

  • Bromine at C7 reacts preferentially due to its lower electronegativity compared to chlorine at C6.

  • Fluoro (C8) remains inert under standard SNAr conditions due to strong C-F bond stability.

Chloromethyl Group Reactivity

The 2-(chloromethyl) group undergoes nucleophilic displacement or elimination:

Reaction Conditions Outcome Reference
AlkylationKOH, ethanol, refluxFormation of 2-(alkoxymethyl) derivatives
Amine substitutionDIPEA, DCM, rt, 24hGeneration of 2-(aminomethyl) analogs with primary/secondary amines

Key Stability Concerns :

  • Hydrolysis of the chloromethyl group to hydroxymethyl occurs in aqueous acidic/basic media (pH <3 or >10).

Quinazolin-4-ol Core Modifications

The 4-hydroxy group participates in O-alkylation or acylation:

Reaction Conditions Outcome Reference
O-MethylationCH₃I, K₂CO₃, DMF, 60°CConversion to 4-methoxy derivative (improves lipophilicity)
AcylationAcCl, pyridine, 0°C→rtFormation of 4-acetoxy intermediate for further coupling

Reductive Dehalogenation

Catalytic hydrogenation selectively removes halogens:

Target Halogen Catalyst Conditions Outcome Reference
Bromine (C7)Pd/C, H₂ (1 atm)EtOH, 25°C, 4hDe-brominated product
Chlorine (C6)Raney Ni, H₂THF, 50°C, 12hPartial dechlorination observed

Selectivity Note : Bromine removal precedes chlorine under mild hydrogenation.

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed couplings:

Reaction Catalyst Conditions Outcome Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C, 8hBiaryl derivatives at C7
SonogashiraPdCl₂(PPh₃)₂, CuIEt₃N, THF, 60°C, 12hAlkynylation at C7

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C via loss of HCl from the chloromethyl group.

  • Photolysis : UV light (254 nm) induces homolytic cleavage of C-Br bond, forming radical intermediates .

  • Hydrolytic Sensitivity : Chloromethyl group hydrolyzes to hydroxymethyl in PBS (pH 7.4, 37°C) with t₁/₂ = 72h .

Synthetic Optimization Challenges

  • Regioselectivity : Competing reactions at C6 (Cl) and C7 (Br) require careful control of stoichiometry and temperature .

  • Byproduct Formation : Elimination of HCl from the chloromethyl group generates quinazoline-2-ene derivatives under strongly basic conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including 7-Bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol. Compounds within this class have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing
A study investigated the efficacy of several quinazoline derivatives against human hepatoma HepG2, breast cancer MDA-MB-468, and colorectal cancer HCT-116 cell lines using the MTT assay. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, with IC50 values suggesting potent activity against these cancer types (see Table 1) .

CompoundHepG2 (IC50 µM)MDA-MB-468 (IC50 µM)HCT-116 (IC50 µM)
93.83.212.4
104.33.220
This compound Varies Varies Varies

Antimicrobial Properties

Quinazoline derivatives have also been explored for their antimicrobial activity. The structural features of this compound suggest potential effectiveness against a range of pathogens.

Case Study: Antimicrobial Screening
Research has demonstrated that certain halogenated quinazolines inhibit bacterial growth effectively, making them suitable candidates for further development into antimicrobial agents. The mechanism is believed to involve interference with bacterial DNA synthesis .

Drug Development and Synthesis

The synthesis of halogenated quinazolines, including this compound, is of interest in drug development due to their ability to modulate biological targets involved in various diseases.

Synthesis Methodology
A general synthetic procedure involves the chloromethylation of quinazoline derivatives followed by bromination and fluorination steps to achieve the desired compound structure . This synthetic pathway allows for the exploration of structure–activity relationships critical in drug design.

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol involves its interaction with specific molecular targets. The halogen atoms and the quinazolinone core can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 7-Bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol
  • CAS Number : 1698027-18-7
  • Molecular Formula : C₉H₃BrCl₃FN₂
  • Molecular Weight : 344.39 g/mol
  • Purity : ≥97% (commercially available from suppliers like Aladdin Scientific) .

Structural Features: The compound features a quinazoline core substituted with bromo (C7), chloro (C6 and C2-chloromethyl), and fluoro (C8) groups, along with a hydroxyl group at position 2.

Applications: Quinazoline derivatives are widely explored in medicinal chemistry for kinase inhibition and anticancer activity.

Comparison with Similar Quinazoline Derivatives

Structural and Physicochemical Comparisons

The table below compares key attributes of the target compound with structurally related quinazolines:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Differences
This compound 1698027-18-7 C₉H₃BrCl₃FN₂ 344.39 Br (C7), Cl (C6), ClCH₂ (C2), F (C8), OH (C4) Benchmark compound; multiple halogens and chloromethyl group.
7-Bromo-4-chloro-2-methylquinazoline 114703-12-7 C₉H₆BrClN₂ 257.51 Br (C7), Cl (C4), CH₃ (C2) Lacks fluoro and hydroxyl groups; methyl instead of chloromethyl.
5-Bromo-2-methylquinazolin-4-ol 147006-47-1 C₉H₇BrN₂O 253.07 Br (C5), CH₃ (C2), OH (C4) Bromo at C5 instead of C7; no chloro or fluoro substituents.
6-Bromo-4-methylquinazolin-8-ol 2231399-83-8 C₉H₇BrN₂O 239.07 Br (C6), CH₃ (C4), OH (C8) Bromo at C6; methyl at C4; lacks chloro and fluoro groups .
N-(4-Bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine - C₁₆H₁₂BrFN₃O₂ 378.1 Br (C4-phenyl), F (C2-phenyl), OCH₃ (C6, C7), NH (C4) Methoxy groups enhance solubility; amine substituent instead of hydroxyl .

Key Observations :

  • Halogenation : The target compound’s multiple halogens (Br, Cl, F) may enhance electronegativity and binding to biological targets compared to less-halogenated analogs.

Reactivity Differences :

  • The chloromethyl group in the target compound is more reactive toward nucleophiles (e.g., amines, thiols) compared to methyl or methoxy groups in analogs, enabling diverse derivatization.

Crystallographic and Structural Analysis

  • Target Compound: No crystallographic data are provided, but tools like SHELX and ORTEP are standard for confirming halogen positions and molecular packing.
  • Analog Structures: 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol (): Demonstrates that halogen positioning affects crystal packing and hydrogen bonding, which could extrapolate to the target compound’s stability .

Biological Activity

7-Bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol is a synthetic compound belonging to the quinazoline family, characterized by its halogenated structure. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique molecular structure, which includes bromine, chlorine, and fluorine substituents, enhances its reactivity and biological interactions.

  • Chemical Formula : C9_9H4_4BrCl2_2FN2_2O
  • CAS Number : 1698028-16-8
  • Molecular Weight : 292.0 g/mol
  • Boiling Point : Approximately 379.3 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as kinases and other enzymes involved in cellular signaling pathways. The halogen atoms in the compound facilitate strong interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in cancer research, where dysregulated kinase activity is a common feature.

Biological Activities

  • Anticancer Activity :
    • Quinazoline derivatives are known for their anticancer properties. Studies have indicated that this compound exhibits significant inhibitory effects on various cancer cell lines.
    • A study demonstrated that this compound inhibits the growth of non-small cell lung cancer (NSCLC) cells by targeting the epidermal growth factor receptor (EGFR) pathway .
  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor for several kinases, which are critical in cancer progression and other diseases. Its binding affinity to these enzymes is enhanced due to the presence of halogen substituents .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may also exhibit antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
6-ChloroquinazolineLacks bromine and fluorine; simpler structureAnticancer properties
8-FluoroquinazolinoneContains fluorine but lacks chloromethyl groupKinase inhibition
7-BromoquinazolineSimilar bromine substitution; lacks other halogensPotentially anticancer

Case Studies

  • Inhibition of EGFR Mutants :
    A study assessed the efficacy of this compound against various EGFR mutants associated with NSCLC. The results indicated that this compound exhibited a higher potency against mutant forms compared to wild-type receptors, suggesting its potential as a targeted therapeutic agent .
  • Kinase Inhibition Profile :
    Research evaluating the kinase inhibition profile revealed that this compound acts as a Type I inhibitor against several kinases, demonstrating low nanomolar IC50 values for key targets involved in tumor growth and survival pathways .

Q & A

Q. What are the optimal synthetic conditions for preparing 7-bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol?

  • Methodological Answer : The synthesis of halogenated quinazolin-4-ol derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example, a related quinazoline amine derivative was synthesized by refluxing 4-chloro-6,7-dimethoxyquinazoline with 4-bromo-2-fluoroaniline in isopropanol using DIPEA as a base at 90°C for 2 hours . For the target compound, introducing the chloromethyl group at position 2 may require alkylation of a precursor (e.g., 4-hydroxyquinazoline) using chloromethylating agents like ClCH₂SO₂Cl under controlled pH. Purification via combi-flash chromatography (e.g., 0–15% EtOAc/heptane gradient) is recommended to isolate the product .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key diagnostic signals include the hydroxyl proton (δ ~11–12 ppm, broad singlet) and aromatic protons influenced by electron-withdrawing substituents (e.g., δ 7.3–8.8 ppm for quinazoline protons). The chloromethyl group (–CH₂Cl) typically appears as a singlet near δ 4.5–5.0 ppm .
  • LCMS : A molecular ion peak ([M+1]⁺) should align with the molecular formula (C₁₀H₆BrCl₂FNO). Fragmentation patterns can confirm substituent positions .
  • X-ray crystallography : For unambiguous confirmation, single-crystal analysis (e.g., R factor <0.05) resolves steric and electronic effects of halogen substituents .

Q. What solvent systems are suitable for recrystallizing this compound?

  • Methodological Answer : Mixed polar/non-polar solvents (e.g., EtOAc/heptane or DCM/hexane) are ideal due to the compound’s moderate polarity. For halogenated quinazolines, slow evaporation from DMF/water mixtures (v/v 3:1) often yields high-purity crystals .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. LCMS) be resolved during characterization?

  • Methodological Answer :
  • Scenario : A mismatch between observed molecular ion (LCMS) and expected NMR splitting (e.g., unexpected coupling for –CH₂Cl).
  • Analysis :

Verify purity via HPLC (e.g., >95% by area).

Re-examine NMR acquisition parameters (e.g., solvent deuteration artifacts in DMSO-d₆) .

Consider dynamic effects: Chloromethyl groups may exhibit restricted rotation, causing peak broadening. Variable-temperature NMR (VT-NMR) can resolve this .

Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference (e.g., ³⁵Cl vs. ³⁷Cl) .

Q. What strategies mitigate steric hindrance during substitution reactions at the C2 chloromethyl group?

  • Methodological Answer : Steric bulk at C2 can hinder nucleophilic attacks. Strategies include:
  • Protection/deprotection : Temporarily protect the hydroxyl group at C4 with a Boc group to reduce steric crowding .
  • Microwave-assisted synthesis : Enhanced reaction kinetics under microwave irradiation (e.g., 100°C, 30 min) can overcome activation barriers .
  • Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki for aryl substitutions) improves regioselectivity .

Q. How can computational modeling predict the reactivity of the C8 fluorine substituent in electrophilic reactions?

  • Methodological Answer :
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. Fluorine’s electronegativity directs electrophiles to meta/para positions relative to the quinazoline core .
  • Compare Fukui indices (ƒ⁺) for electrophilic attack: C8-F may deactivate adjacent positions, favoring reactivity at C5 or C7 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.